molecular formula C19H23ClN2 B177755 1,4-Dibenzyl-2-(chloromethyl)piperazine CAS No. 126458-13-7

1,4-Dibenzyl-2-(chloromethyl)piperazine

Cat. No.: B177755
CAS No.: 126458-13-7
M. Wt: 314.9 g/mol
InChI Key: LPECDQDHFCOVSK-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-2-(chloromethyl)piperazine is a chemical compound with the molecular formula C₁₉H₂₃ClN₂. It is a piperazine derivative characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4, and a chloromethyl group attached to the carbon atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzyl-2-(chloromethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dibenzylpiperazine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form 1,4-dibenzylpiperazine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,4-dibenzylpiperazine.

Scientific Research Applications

1,4-Dibenzyl-2-(chloromethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1,4-dibenzyl-2-(chloromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPECDQDHFCOVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 10.1 ml of thionyl chloride in 50 ml of carbon tetrachloride was added, with stirring, a solution of 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol in 120 ml of carbon tetrachloride. This mixture was stirred in an oil bath at 70° C. for one hour, then cooled in an ice bath and a solution of 17.1 9 of potassium hydroxide in 50 ml of water was added. The mixture was extracted several times with dichloromethane. The extracts were combined, filtered through hydrous magnesium silicate and evaporated. The residual gum was dissolved in warm heptane, filtered and evaporated to an oil which crystallized on standing, giving 17.94 g of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine, mp 54°-56° oC.
Quantity
10.1 mL
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reactant
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50 mL
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solvent
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22.15 g
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reactant
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Synthesis routes and methods II

Procedure details

A suspension of 23 g (62.3 mmol) of 2-hydroxymethyl-1,4-di-phenylmethyl piperazine, dihydrochloride in 79 ml thionyl chloride was heated 4 hours under reflux. The solution was cooled and excess thionyl chloride was evaporated under reduced pressure. The residue was crystallized in ethanol, dried with acetone to yield 19.5 g of title compound dihydrochloride M.P. 234° C. dec. A suspension of this dihydrochloride in 130 ml 1N aqueous sodium hydroxyde was stirred with 75 ml dichloromethane, the aqueous layer back washed three times with 75 ml dichloromethane. The organic layers were collected and dried over magnesium sulfate to give after evaporation 15.44 g (78%) of title compound.
Quantity
23 g
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reactant
Reaction Step One
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79 mL
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Synthesis routes and methods III

Procedure details

To a solution of 10.1 ml of thionyl chloride in 50 ml of carbon tetrachloride was added, with stirring, a solution of 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol in 120 ml of carbon tetrachloride. This mixture was stirred in an oil bath at 70° C. for one hour, then cooled in an ice bath and a solution of 17.1 g of potassium hydroxide in 50 ml of water was added. The mixture was extracted several times with dichloromethane. The extracts were combined, filtered through hydrous magnesium silicate and evaporated. The residual gum was dissolved in warm heptane, filtered and evaporated to an oil which crystallized on standing, giving 17.94 g of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine, mp 54°-56° C.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of thionyl chloride (1.63 ml, 22.4 mmol) in CCl4 (30 ml) was added the solution of (1,4-dibenzylpiperazin-2-yl)-methanol (2.74 g, 9.25 mmol) in CCl4 dropwise in 10 minutes. The produced suspension was stirred for 2 hours at 77° C. After cooled to room temperature, 20 ml of ice water was added and the aqueous layer was separated from the organic solvent. The PH of aqueous layer was adjusted to 12 with 4N NaOH aq., and extracted with CHCl3 three times. The combined organic layer was dried over MgSO4, and concentrated to give brownish oil which was purified by column chromatography on silica gel (CH2Cl2/MeOH=30/1) to give 1,4-dibenzyl-2-chloromethyl-piperazine in crude form (3.08 g, 95%, ca. 90% purity from HPLC analysis). The compound was used for next reaction without further purification: HPLC-MS (ESI): Calcd for C19H23ClN2[M+H]+ 315, found: 315.
Quantity
1.63 mL
Type
reactant
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2.74 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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